molecular formula C8H13N3O B13323896 N-((1-Methyl-1H-imidazol-2-yl)methyl)oxetan-3-amine

N-((1-Methyl-1H-imidazol-2-yl)methyl)oxetan-3-amine

Cat. No.: B13323896
M. Wt: 167.21 g/mol
InChI Key: RYOAXMUTLCKILE-UHFFFAOYSA-N
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Description

N-((1-Methyl-1H-imidazol-2-yl)methyl)oxetan-3-amine is a compound that features an imidazole ring and an oxetane ring The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the oxetane ring is a four-membered cyclic ether

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-Methyl-1H-imidazol-2-yl)methyl)oxetan-3-amine typically involves the formation of the imidazole ring followed by the introduction of the oxetane moiety. One common method involves the reaction of 1-methylimidazole with an appropriate oxetane derivative under basic conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-((1-Methyl-1H-imidazol-2-yl)methyl)oxetan-3-amine can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxetane ring can be opened by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in solvents like ethanol or acetonitrile.

Major Products Formed

    Oxidation: Formation of N-((1-Methyl-1H-imidazol-2-yl)methyl)oxetan-3-one.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of substituted oxetane derivatives.

Scientific Research Applications

N-((1-Methyl-1H-imidazol-2-yl)methyl)oxetan-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of N-((1-Methyl-1H-imidazol-2-yl)methyl)oxetan-3-amine involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The oxetane ring can enhance the compound’s stability and bioavailability, making it a valuable scaffold in drug design. The compound’s effects are mediated through pathways involving enzyme inhibition or receptor modulation, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    1-Methylimidazole: A simpler imidazole derivative with similar chemical properties.

    Oxetane: A four-membered cyclic ether that shares the oxetane ring structure.

    Imidazole: The parent compound of the imidazole ring, widely used in various chemical and biological applications.

Uniqueness

N-((1-Methyl-1H-imidazol-2-yl)methyl)oxetan-3-amine is unique due to the combination of the imidazole and oxetane rings in a single molecule. This dual functionality provides distinct chemical reactivity and biological activity, making it a versatile compound for research and development.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

N-[(1-methylimidazol-2-yl)methyl]oxetan-3-amine

InChI

InChI=1S/C8H13N3O/c1-11-3-2-9-8(11)4-10-7-5-12-6-7/h2-3,7,10H,4-6H2,1H3

InChI Key

RYOAXMUTLCKILE-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1CNC2COC2

Origin of Product

United States

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